Cholestane, (5alpha,14beta)-
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Overview
Description
Cholestane, (5alpha,14beta)-, is a saturated tetracyclic triterpene with the molecular formula C27H48. It is a 27-carbon biomarker produced by the diagenesis of cholesterol and is one of the most abundant biomarkers in the rock record . Cholestane is often found in petroleum deposits and is used as an indicator of ancient animal life .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholestane can be synthesized from cholesterol through a series of chemical reactions. The process involves the reduction of cholesterol to cholestanol, followed by the hydrogenation of cholestanol to cholestane . The reaction conditions typically include the use of hydrogen gas and a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of cholestane involves the extraction of cholesterol from natural sources such as animal tissues or plant sterols. The extracted cholesterol is then subjected to chemical reduction and hydrogenation processes to produce cholestane .
Chemical Reactions Analysis
Types of Reactions
Cholestane undergoes various chemical reactions, including:
Oxidation: Cholestane can be oxidized to form cholestanone and other oxidized derivatives.
Reduction: Cholestane can be reduced to form cholestanol.
Substitution: Cholestane can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed
Oxidation: Cholestanone and other oxidized derivatives.
Reduction: Cholestanol.
Substitution: Various substituted cholestane derivatives.
Scientific Research Applications
Cholestane has several scientific research applications, including:
Mechanism of Action
Cholestane exerts its effects through various molecular targets and pathways. For example, cholestane-3beta,5alpha,6beta-triol, a derivative of cholestane, induces cell death in tumor cells via endoplasmic reticulum stress and autophagy activation . This involves the generation of reactive oxygen species and the activation of stress response pathways .
Comparison with Similar Compounds
Cholestane is similar to other steranes such as androstane and coprostane. cholestane is unique due to its specific stereochemical configuration and its role as a biomarker for ancient animal life . Other similar compounds include:
Androstane: A structurally related steroid with androgenic properties.
Coprostane: Another sterane derived from cholesterol.
Cholestane’s uniqueness lies in its specific stereochemical configuration and its widespread use as a biomarker in geological studies .
Properties
CAS No. |
40071-70-3 |
---|---|
Molecular Formula |
C27H48 |
Molecular Weight |
372.7 g/mol |
IUPAC Name |
(5R,8R,9S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3/t20-,21-,22+,23-,24-,25+,26+,27-/m1/s1 |
InChI Key |
XIIAYQZJNBULGD-IBZWTKOGSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Origin of Product |
United States |
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